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Compound of Interest

Compound Name: Cratoxylone

Audience: Researchers, scientists, and drug development professionals in the field of natural
product chemistry.

Introduction: The genus Cratoxylum, belonging to the family Hypericaceae, is a rich source of
diverse and biologically active secondary metabolites. Phytochemical investigations have
revealed a prevalence of xanthones, flavonoids, triterpenoids, and benzophenones, many of
which exhibit promising pharmacological activities, including anticancer, anti-inflammatory, and
antimicrobial properties. The accurate and efficient elucidation of the chemical structures of
these isolates is paramount for understanding their structure-activity relationships and for
further drug development. This document provides a comprehensive overview of the
application of key spectroscopic techniques for the structural characterization of compounds
isolated from Cratoxylum species, complete with detailed experimental protocols and data
presentation.

l. Spectroscopic Data of Representative Cratoxylum
Isolates

The structural elucidation of novel compounds relies on the careful analysis and interpretation
of data from various spectroscopic methods. Below are tables summarizing the key
spectroscopic data for selected xanthones isolated from Cratoxylum species.
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Table 1: *H NMR (500 MHz, CDCIs) Data for Selected Xanthones from Cratoxylum

cochinchinense

Cratocochinone A (6 ppm,

Cratocochinone B (6 ppm,

Position Jin Hz) Jin Hz)
1-OH 13.78 (s) 13.80 (s)

4 6.33 (s) 6.45 (s)

5 7.32 (d, 8.5) 6.86 ()

6 7.32 (d, 8.5)

7 6.88 (d, 8.5)

8 6.88 (d, 8.5)

1 3.45(d, 7.0 4.20 (d, 6.8)
2' 5.28 (t, 7.0) 5.35 (t, 6.8)
4 1.83 (s) 1.87 (s)

5" 1.68 (s) 1.80 (s)

Table 2: 13C NMR (125 MHz, CDCIs) Data for Selected Xanthones from Cratoxylum

cochinchinense
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Position Cratocochinone A (6 ppm)  Cratocochinone B (6 ppm)
1 161.5 161.7
2 111.2 111.4
3 163.0 163.2
4 93.0 93.2
4a 155.8 156.0
5 121.8 115.0
6 123.8 155.0
7 117.8 108.2
8 109.5 148.5
8a 145.2 145.4
9 182.2 182.4
9a 104.5 104.7
1 225 28.5
2' 122.5 122.0
3 132.0 132.5
4 18.0 18.2
5' 25.8 25.9

Table 3: UV-Vis and HRESIMS Data for Selected Cratoxylum Isolates
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HRESIMS [M+H]*

Compound UV-Vis (Amax, nm) Molecular Formula
(m/z)

Cochinchinone M 245, 315, 380 425.2015 C25H2806

Cratocochinone A 231, 268, 318, 377 465.2328 C28H3206

Cratocochinone B 243, 316 311.1232 C19H1804

Pruniflorone S 246, 318, 388 371.1494 C21H2206

Il. Experimental Protocols

The following are detailed protocols for the primary spectroscopic techniques used in the
structure elucidation of natural products isolated from Cratoxylum.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 1D NMR (*H and *3C) Spectroscopy

o Objective: To determine the number and types of protons and carbons in a molecule,
providing information about the chemical environment and connectivity.

e Sample Preparation:
o Weigh approximately 1-5 mg of the purified isolate.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, MeOD-
d4) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the
compound.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or precise chemical shift referencing is required.

e Instrumentation and Parameters:
o Spectrometer: 400-600 MHz NMR spectrometer.

o 'HNMR:
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-64, depending on the sample concentration.

o 13C NMR:

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
2. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

o Objective: To establish correlations between nuclei, providing detailed information about the
molecular framework.

o Sample Preparation: As described for 1D NMR. A slightly higher concentration may be
beneficial for less sensitive experiments.
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¢ Instrumentation and Parameters:

o COSY (Correlation Spectroscopy):

Objective: To identify proton-proton (*H-H) spin-spin coupling networks.

Pulse Program: Standard COSY sequence (e.g., ‘cosygpqf’).

Spectral Width (F1 and F2): Same as the *H NMR spectrum.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

o HSQC (Heteronuclear Single Quantum Coherence):

Objective: To identify direct one-bond proton-carbon (*H-3C) correlations.

Pulse Program: Standard HSQC sequence with gradients (e.g., 'hsqcedetgpsisp2.3').

Spectral Width (F2 - *H): 12-16 ppm.

Spectral Width (F1 - 13C): 160-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 2-16.

o HMBC (Heteronuclear Multiple Bond Correlation):

Objective: To identify long-range (2-4 bonds) proton-carbon (*H-13C) correlations.

Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - *H): 12-16 ppm.

Spectral Width (F1 - 13C): 200-250 ppm.

Number of Increments (F1): 256-512.
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= Number of Scans per Increment: 8-64.

» Data Processing:
o Apply 2D Fourier transformation.
o Phase correct the spectrum in both dimensions.

o Calibrate the chemical shift scales using the corresponding 1D spectra.

B. Mass Spectrometry (MS)

o Objective: To determine the molecular weight and elemental composition of the isolate.
e Technique: High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS).
e Sample Preparation:

o Prepare a dilute solution of the purified compound (10-100 pg/mL) in a suitable solvent
(e.g., methanol, acetonitrile).

o The solvent should be of high purity (LC-MS grade).
¢ |nstrumentation and Parameters:

o Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

[e]

lonization Mode: ESI positive and/or negative mode.

o

Mass Range: m/z 100-1500.

[¢]

Capillary Voltage: 3-4 kV.

o

Nebulizing Gas (N2): Flow rate and temperature optimized for the instrument and solvent.
o Data Analysis:

o lIdentify the molecular ion peak ([M+H]*, [M-H]~, [M+Na]*, etc.).
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o Use the high-resolution data to calculate the elemental composition using the instrument's
software.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

» Objective: To identify the presence of chromophores (e.g., conjugated systems) in the
molecule.

e Sample Preparation:

o Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol,
ethanol, hexane) to an absorbance value below 1.5.

 Instrumentation and Parameters:
o Spectrophotometer: Double-beam UV-Vis spectrophotometer.
o Wavelength Range: 200-800 nm.
o Blank: Use the same solvent as used for the sample.
o Data Analysis:
o Record the absorbance spectrum.

o Identify the wavelength(s) of maximum absorbance (Amax).

D. Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

o Technique: Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total
Reflectance (ATR).

e Sample Preparation:
o Place a small amount of the solid, purified sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
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 Instrumentation and Parameters:
o Spectrometer: FTIR spectrometer with an ATR accessory.
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
e Data Analysis:

o Identify the characteristic absorption bands and correlate them to specific functional
groups (e.g., -OH, C=0, C=C, C-0).

lll. Visualized Workflows and Signaling Pathways
A. Experimental Workflow for Structure Elucidation

The following diagram illustrates the typical workflow for the isolation and structure elucidation

of bioactive compounds from Cratoxylum species.
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Caption: General workflow for isolating and elucidating the structure of Cratoxylum compounds.
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B. Signaling Pathways of Cratoxylum Isolates

Certain compounds from Cratoxylum, such as cochinchinone B, have been reported to induce
apoptosis through the TNF-a pathway and antagonize NF-kB signaling. Other isolates have
shown anti-neuroinflammatory effects by inhibiting nitric oxide production.

1. TNF-a-Induced Apoptosis Pathway

This diagram illustrates the extrinsic apoptosis pathway initiated by Tumor Necrosis Factor-
alpha (TNF-a).
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Caption: Simplified TNF-a-induced extrinsic apoptosis pathway.
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2. Classical NF-kB Signaling Pathway

This diagram shows the classical (canonical) NF-kB signaling pathway, which is often
associated with inflammation and cell survival.

Caption: The classical NF-kB signaling pathway.
3. INOS Pathway for Nitric Oxide Production

This diagram illustrates the induction of nitric oxide synthase (iNOS) and subsequent
production of nitric oxide (NO), a key mediator in inflammation.
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Caption: Simplified INOS pathway for nitric oxide production.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for Spectroscopic-
Guided Structure Elucidation of Cratoxylum Isolates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b600284#spectroscopic-techniques-for-
structure-elucidation-of-cratoxylum-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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